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Compound Name:
7-(2-Methoxyethoxy)-2-

methylquinoline

Cat. No.: B8393246 Get Quote

Executive Summary
Quinoline (CAS 91-22-5): The parent bicyclic aromatic heterocycle. While it possesses

intrinsic antimalarial and antimicrobial activity, it suffers from poor aqueous solubility, rapid

metabolic oxidation at the C2 position, and non-specific toxicity (genotoxicity).

7-(2-Methoxyethoxy)-2-methylquinoline: An engineered derivative designed to overcome

the limitations of the parent scaffold. The 2-methyl group blocks the primary metabolic soft

spot, while the 7-(2-methoxyethoxy) chain (a glycol ether) acts as a solubility anchor and

hydrogen-bond acceptor. This motif is a "privileged substructure" in medicinal chemistry,

frequently serving as the core for Tyrosine Kinase Inhibitors (TKIs) and Bradykinin B2

receptor antagonists.

Chemical Structure & Physicochemical Analysis
The transition from Quinoline to the substituted derivative represents a shift from a "lipophilic

fragment" to a "drug-like scaffold."
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Figure 1: Structural evolution from Quinoline to 7-(2-Methoxyethoxy)-2-methylquinoline,

highlighting key medicinal chemistry optimizations.
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Property Quinoline
7-(2-
Methoxyethoxy)-2-
methylquinoline

Impact of
Modification

Molecular Weight 129.16 g/mol ~217.26 g/mol

Increased size

reduces passive

diffusion slightly but

improves specificity.

LogP (Lipophilicity) ~2.03 ~2.3 - 2.5

The lipophilic methyl

group is balanced by

the hydrophilic ether

chain, maintaining

membrane

permeability while

improving aqueous

solvation.

Aqueous Solubility
Low (Sparingly

soluble)
Moderate to High

The ether oxygen

atoms accept H-bonds

from water,

significantly

enhancing solubility in

biological media.

pKa (N1 Nitrogen) 4.9 (Weak base) ~5.6 - 5.8

The electron-donating

alkoxy group at C7

increases electron

density on the ring,

making the N1

nitrogen more basic

and a better ligand.
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Metabolic Stability
Low (Rapid C2-

oxidation)
High

The C2-methyl group

sterically and

electronically hinders

CYP450-mediated

oxidation at the 2-

position (a primary

clearance pathway).

Bioactivity & Mechanism of Action
A. Quinoline: The Non-Specific Intercalator

Mechanism: Quinoline acts primarily by planar DNA intercalation and inhibition of DNA

gyrase (in bacteria) or heme polymerization (in malaria parasites).

Limitation: It lacks specific binding pockets in human receptors, leading to broad cytotoxicity

and potential genotoxicity (via epoxide formation).

B. 7-(2-Methoxyethoxy)-2-methylquinoline: The Targeted
Scaffold
This derivative is not typically a drug on its own but a bioactive intermediate or probe that

exhibits specific activities:

Tyrosine Kinase Inhibition (TKI) Relevance:

The 7-(2-methoxyethoxy) motif is critical in drugs like Erlotinib and Bosutinib

intermediates. It projects into the solvent-exposed region of the ATP-binding pocket of

kinases (e.g., EGFR, VEGFR).

Mechanism:[1][2][3][4][5] The ether chain displaces water molecules and forms specific H-

bonds with residues at the pocket entrance, improving affinity and selectivity over the bare

quinoline.

Bradykinin B2 Receptor Antagonism:
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Research indicates that 7-substituted 2-methylquinolines (specifically 7-methoxy analogs)

act as non-peptide antagonists for the Bradykinin B2 receptor, involved in pain and

inflammation signaling.

The 2-methyl group is essential for locking the conformation required for receptor docking.

Fluorescence Probing:

7-Alkoxy-2-methylquinolines are highly fluorescent. This derivative is used as a

fluorophore to track drug distribution or as a protecting group (caging group) that can be

cleaved by light.
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Figure 2: Mechanism of kinase inhibition.[1] The 7-methoxyethoxy group aids the inhibitor in

occupying the ATP pocket, preventing downstream signaling.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8393246?utm_src=pdf-body-img
https://patents.google.com/patent/WO2011021597A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8393246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Comparative Solubility & Partition
Coefficient (LogD)
Objective: Quantify the "solubility advantage" of the methoxyethoxy group.

Preparation: Dissolve 1 mg of each compound in DMSO (Stock).

Partition: Add 10 µL Stock to a biphasic system of Octanol (500 µL) and PBS pH 7.4 (500

µL).

Equilibration: Vortex for 1 hour; centrifuge at 10,000 rpm for 5 min to separate phases.

Analysis: Measure UV-Vis absorbance (approx. 254 nm for Quinoline, ~320 nm for the

derivative due to auxochromic shift) of both phases.

Calculation:

.

Expected Result: Derivative shows lower LogD (more hydrophilic) than Quinoline.

Protocol B: Kinase Binding Assay (EGFR/VEGFR Model)
Objective: Assess the binding affinity improvement.

Reagents: Recombinant EGFR kinase domain, Fluorescently labeled ATP tracer, Test

compounds.

Setup: Use a FRET-based competition assay (e.g., LanthaScreen).

Incubation: Incubate Kinase (5 nM) + Tracer (2 nM) + Test Compound (Serial dilution 1 nM -

10 µM) for 1 hour at RT.

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Data: Plot % Inhibition vs. Concentration to determine IC50.
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Validation: The 7-(2-methoxyethoxy) derivative should show measurable inhibition (µM

range) compared to Quinoline (inactive/mM range).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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